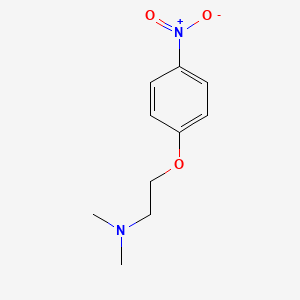

N,N-dimethyl-2-(4-nitrophenoxy)ethanamine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N,N-dimethyl-2-(4-nitrophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-11(2)7-8-15-10-5-3-9(4-6-10)12(13)14/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVRYYYYYRDIAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358323 | |

| Record name | N,N-dimethyl-2-(4-nitrophenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51344-13-9 | |

| Record name | N,N-Dimethyl-2-(4-nitrophenoxy)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51344-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-dimethyl-2-(4-nitrophenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N,N-dimethyl-2-(4-nitrophenoxy)ethanamine" properties

An In-depth Technical Guide to N,N-dimethyl-2-(4-nitrophenoxy)ethanamine: Synthesis, Properties, and Applications in Targeted Protein Degradation

Abstract

This compound is a bifunctional organic molecule of significant interest in contemporary drug discovery and chemical biology. Its structure, incorporating a tertiary amine, an ether linkage, and a nitroaromatic ring, makes it a versatile building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical and physical properties, detailed protocols for its synthesis and characterization, an analysis of its reactivity, and a discussion of its application as a crucial component in the rapidly evolving field of targeted protein degradation.

Introduction and Molecular Overview

This compound, also known by its CAS Number 51344-13-9, is a substituted phenoxyethanamine derivative. The molecule's utility is derived from its distinct chemical moieties:

-

The 4-Nitrophenoxy Group: The electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and provides a handle for further chemical modification, most notably its reduction to an aniline derivative. This aniline can then be used for amide bond formation or other coupling reactions.

-

The Ether Linkage: This stable bond connects the aromatic system to the ethylamine side chain, providing specific spacing and flexibility.

-

The N,N-dimethylamino Group: A tertiary amine that imparts basicity to the molecule and can serve as a nucleophile or a point for salt formation.

This combination of features makes it an ideal scaffold for constructing linkers used in PROTACs, which are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[1][2]

Physicochemical and Spectroscopic Properties

A precise understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug development.

Physical Properties

The known physical properties are summarized in the table below. It is important to note that while some data is available from chemical suppliers, other key parameters like melting point and solubility have not been widely reported.[3]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₃ | [3][4] |

| Molecular Weight | 210.23 g/mol | [3][4] |

| CAS Number | 51344-13-9 | [4] |

| Appearance | Not specified (likely an oil or low-melting solid) | [3] |

| Boiling Point | 326.6 °C at 760 mmHg | [3] |

| Density | 1.154 g/cm³ | [3] |

| Flash Point | 151.3 °C | [3] |

| Storage | Sealed in dry, room temperature conditions | [5] |

Spectroscopic Profile (Predicted)

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals:

-

Aromatic Protons: Two doublets in the downfield region (approx. δ 8.2 and 7.0 ppm). The protons ortho to the electron-withdrawing nitro group (H_a) will be further downfield than the protons ortho to the electron-donating ether group (H_b). Both will exhibit coupling to each other, resulting in a classic AA'BB' system or two distinct doublets.

-

Methylene Protons (-O-CH₂-): A triplet around δ 4.2 ppm (H_c), coupled to the adjacent methylene group.

-

Methylene Protons (-CH₂-N<): A triplet around δ 2.8 ppm (H_d), coupled to the oxygen-linked methylene group.

-

Methyl Protons (-N(CH₃)₂): A sharp singlet around δ 2.3 ppm (H_e), integrating to 6 protons.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to show eight distinct signals:

-

Aromatic Carbons: Six signals, with the carbon attached to the nitro group (C4) being the most downfield (approx. δ 163 ppm) and the carbon attached to the ether oxygen (C1) also significantly downfield (approx. δ 141 ppm). The other four aromatic carbons (C2, C6, C3, C5) will appear in the typical aromatic region (δ 115-126 ppm).

-

Methylene Carbon (-O-CH₂-): Around δ 66 ppm.

-

Methylene Carbon (-CH₂-N<): Around δ 58 ppm.

-

Methyl Carbons (-N(CH₃)₂): Around δ 45 ppm.

2.2.3. Infrared (IR) Spectroscopy

Key diagnostic peaks in the IR spectrum would include:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2800 cm⁻¹: Aliphatic C-H stretching from the ethyl and methyl groups.

-

~1590 and 1490 cm⁻¹: Aromatic C=C bending.

-

~1520 and 1345 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group (a very strong and characteristic pair of bands).

-

~1250 cm⁻¹: Aryl-O-C asymmetric stretching of the ether linkage.

-

~1040 cm⁻¹: C-N stretching of the tertiary amine.

2.2.4. Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 210. Key fragmentation patterns would likely involve cleavage of the C-O bond, the C-N bond, and loss of the nitro group.

Synthesis and Purification

The most logical and field-proven method for synthesizing this compound is the Williamson ether synthesis.[6][7] This reaction proceeds via an Sₙ2 mechanism, where the phenoxide of 4-nitrophenol acts as a nucleophile to displace a leaving group from a 2-(dimethylamino)ethyl halide.[6]

Synthesis Pathway

The overall synthetic transformation is depicted below. The process involves two key stages: formation of the 4-nitrophenoxide nucleophile and the subsequent nucleophilic substitution.

Caption: Williamson Ether Synthesis Pathway.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis.

Materials and Reagents:

-

4-Nitrophenol

-

2-(Dimethylamino)ethyl chloride hydrochloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrophenol (1.0 eq), 2-(dimethylamino)ethyl chloride hydrochloride (1.1 eq), and anhydrous potassium carbonate (2.5 eq).

-

Causality: Potassium carbonate is a sufficiently strong base to deprotonate the acidic 4-nitrophenol (pKa ≈ 7.2) to form the nucleophilic phenoxide in situ. It also neutralizes the HCl from the hydrochloride salt. An excess ensures the reaction goes to completion.

-

-

Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to 4-nitrophenol.

-

Causality: DMF is a polar aprotic solvent that is ideal for Sₙ2 reactions. It effectively solvates the potassium cation, leaving the phenoxide anion highly nucleophilic, and it has a high boiling point suitable for heating.

-

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-nitrophenol is consumed (typically 4-6 hours).

-

Work-up: a. Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water. b. Extract the aqueous phase three times with ethyl acetate.

-

Causality: The product is organic-soluble and will move into the ethyl acetate layer, while inorganic salts (KCl, excess K₂CO₃) remain in the aqueous phase. c. Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.

-

Causality: The bicarbonate wash removes any remaining acidic impurities, and the brine wash helps to break any emulsions and begins the drying process. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

-

Causality: Chromatography separates the desired product from any unreacted starting materials, byproducts, or baseline impurities.

-

Chemical Reactivity and Derivative Synthesis

The molecule possesses three primary reactive sites, allowing for a range of subsequent chemical transformations.

Caption: Key Reactive Sites of the Molecule.

-

Reduction of the Nitro Group: The most common and useful reaction is the reduction of the nitro group to a primary amine (aniline). This transformation is critical for its use as a building block. Standard conditions include catalytic hydrogenation (H₂, Pd/C) or chemical reduction with reagents like tin(II) chloride (SnCl₂) in an acidic medium. The resulting aniline is a versatile nucleophile for forming amide bonds, essential for attaching linkers to E3 ligase ligands in PROTAC synthesis.

-

Reactions at the Tertiary Amine: The dimethylamino group can act as a nucleophile. It can be quaternized by reaction with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt. It can also be oxidized to an N-oxide.

-

Aromatic Substitution: The aromatic ring is deactivated towards electrophilic substitution due to the nitro group but is activated towards nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to the nitro group, should a suitable leaving group be present.

Application in Targeted Protein Degradation

The primary application for this molecule is as a "protein degrader building block".[4] It serves as a precursor to linkers used in the synthesis of PROTACs.

Role in PROTAC Assembly

A PROTAC is a chimeric molecule with three components: a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1] this compound is used to construct the linker portion.

The typical workflow is as follows:

Caption: Workflow for PROTAC Synthesis.

-

Functionalization: The nitro group of this compound is reduced to an aniline.

-

First Coupling: This aniline is then coupled to an activated carboxylic acid on an E3 ligase ligand (e.g., derivatives of thalidomide or pomalidomide for the Cereblon E3 ligase). This forms a stable amide bond and attaches one end of the linker.

-

Second Coupling: The other end of the molecule, often after further modification, is coupled to a ligand for the target protein, completing the PROTAC structure.

The ethoxy-dimethylamine portion of the original molecule becomes part of the final linker, providing appropriate length, solubility, and conformational flexibility to allow the formation of a productive ternary complex between the POI and the E3 ligase.[1]

Safety and Handling

This compound is classified as a hazardous chemical and must be handled with appropriate precautions.[3]

-

Hazards: Harmful by inhalation, in contact with skin, and if swallowed.[3]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a laboratory coat. All handling should be performed in a certified chemical fume hood.[3]

-

Storage: Store in a tightly closed container in a cool, dry place away from heat, sparks, and open flames.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[3]

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[3]

Conclusion

This compound is more than a simple organic compound; it is an enabling tool for researchers in the field of targeted protein degradation. Its straightforward synthesis via the Williamson ether reaction and the versatile reactivity of its nitro and amino functionalities make it a valuable building block for creating sophisticated PROTAC molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for its effective application in the development of next-generation therapeutics aimed at previously "undruggable" targets.

References

-

MOLBASE, this compound | 51344-13-9 Encyclopedia. Available at: [Link]

-

Chemical Synthesis Database, N,N-diethyl-2-(4-nitrophenoxy)ethanamine. Available at: [Link]

-

PubChem, (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine. Available at: [Link]

-

Aladdin Scientific, N, N-Dimethyl-2-(4-nitrophenoxy)ethanamine, min 98%, 100 grams. Available at: [Link]

-

ChemSynthesis, (E)-N,N-dimethyl-2-(4-nitrophenyl)ethenamine. Available at: [Link]

-

NIST, Ethanamine, N,N-dimethyl-. Available at: [Link]

-

Master Organic Chemistry, The Williamson Ether Synthesis. Available at: [Link]

-

RSC Publishing, Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. Available at: [Link]

- Google Patents, CN108084033B - Preparation method of N, N-diethyl ethylenediamine.

-

University of Richmond, Organic Chemistry Williamson Ether Synthesis. Available at: [Link]

-

MDPI, Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. Available at: [Link]

-

MDPI, PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Available at: [Link]

-

PrepChem.com, Synthesis of 2-(4-Nitrophenoxy)ethyl chloride. Available at: [Link]

-

University of Richmond, Experiment 06 Williamson Ether Synthesis. Available at: [Link]

-

The Royal Society of Chemistry, Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Available at: [Link]

-

Chemistry LibreTexts, 11.8: Williamson Ether Synthesis. Available at: [Link]

-

Organic Syntheses, β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Available at: [Link]

-

Bio-Techne, Degrader Building Blocks. Available at: [Link]

-

ResearchGate, 1H and 13C-NMR data of compounds 2 – 4. Available at: [Link]

-

ResearchGate, N-Heterocycle based Degraders (PROTACs) Manifesting Anticancer Efficacy: Recent Advances. Available at: [Link]

- Google Patents, CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.

-

YouTube, Williamson Ether Synthesis. Available at: [Link]

-

PubChem, N,N-Dimethyl-2-(4-Phenoxyphenoxy)ethanamine. Available at: [Link]

-

Semantic Scholar, Synthesis of Diarylamines via Nitrosonium-Initiated C−N Bond Formation. Available at: [Link]

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. Degrader Building Blocks | LYTAC & PROTAC Degraders | Bio-Techne [bio-techne.com]

- 3. This compound|51344-13-9 - MOLBASE Encyclopedia [m.molbase.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 51344-13-9|this compound|BLD Pharm [bldpharm.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

An In-Depth Technical Guide to the Synthesis of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine

Introduction: The Significance of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine

This compound is a key chemical intermediate with significant applications in the synthesis of various pharmaceutical compounds and as a building block in the development of novel chemical entities. Its structure, featuring a nitrophenoxy moiety and a dimethylaminoethyl chain, provides a versatile scaffold for further chemical modifications. This guide offers an in-depth exploration of a reliable and efficient pathway for the synthesis of this compound, grounded in fundamental principles of organic chemistry and supported by established experimental protocols.

Core Synthesis Pathway: The Williamson Ether Synthesis

The most prominent and industrially scalable method for the synthesis of this compound is the Williamson ether synthesis. This classic organic reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (an alkoxide). In this specific application, the synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion of 4-nitrophenol acts as the nucleophile, attacking the electrophilic carbon of a 2-(dimethylamino)ethyl halide and displacing the halide leaving group.[1][2][3]

The overall reaction can be depicted as follows:

Caption: Overall schematic of the Williamson ether synthesis for this compound.

Mechanistic Insights: The Rationale Behind the Reaction

The success of this synthesis hinges on the principles of the SN2 reaction. The reaction rate is dependent on the concentration of both the nucleophile (the 4-nitrophenoxide ion) and the electrophile (2-(dimethylamino)ethyl chloride).[4][5] The choice of a primary alkyl halide is crucial, as SN2 reactions are sensitive to steric hindrance.[6] A primary halide, such as 2-(dimethylamino)ethyl chloride, presents a sterically unhindered site for the nucleophile to attack from the backside, leading to an inversion of configuration at the electrophilic carbon.[4][5]

The presence of the nitro group on the phenol is advantageous. The electron-withdrawing nature of the nitro group increases the acidity of the phenolic proton, facilitating its deprotonation by a moderately strong base to form the nucleophilic phenoxide.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a robust procedure for the synthesis of this compound, integrating best practices and safety considerations.

Part 1: Preparation of the Starting Material - 2-(Dimethylamino)ethyl chloride

The alkylating agent, 2-(dimethylamino)ethyl chloride, is typically available as its hydrochloride salt. The free base is required for the Williamson ether synthesis and can be prepared from the hydrochloride salt.

Materials:

-

2-(Dimethylamino)ethyl chloride hydrochloride

-

Sodium hydroxide (NaOH)

-

Water

-

Diethyl ether (or other suitable organic solvent)

Procedure:

-

Dissolution: Dissolve 2-(dimethylamino)ethyl chloride hydrochloride in water.

-

Basification: Cool the solution in an ice bath and slowly add a concentrated solution of sodium hydroxide with stirring until the solution is strongly basic (pH > 12). This deprotonates the amine, liberating the free base.[7]

-

Extraction: Extract the aqueous solution multiple times with diethyl ether. The free base is organic soluble and will move into the ether layer.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and carefully remove the solvent under reduced pressure to yield the free base of 2-(dimethylamino)ethyl chloride as an oil. Due to its instability, it is often best to use this freshly prepared free base immediately in the next step.

Part 2: Williamson Ether Synthesis

Materials:

-

4-Nitrophenol

-

Freshly prepared 2-(Dimethylamino)ethyl chloride (from Part 1)

-

Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Anhydrous acetonitrile or Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Reaction Setup:

Caption: A typical reaction setup for the Williamson ether synthesis.

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol and anhydrous potassium carbonate.[1]

-

Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask and stir the suspension at room temperature.[1]

-

Addition of Alkylating Agent: Slowly add the freshly prepared 2-(dimethylamino)ethyl chloride to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for several hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (4-nitrophenol) is consumed.[1]

-

Workup:

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution to remove any unreacted 4-nitrophenol.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

-

-

Purification: The crude this compound can be purified by crystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[8]

Data Presentation: Physicochemical Properties and Reaction Parameters

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄N₂O₃ | [9] |

| Molecular Weight | 210.2 g/mol | [9] |

| Appearance | Off-White to Yellow Solid | [10] |

| Melting Point | 70.0 to 74.0 °C | [10] |

| Boiling Point | 513.2±45.0 °C (Predicted) | [10] |

| Storage | Sealed in dry, Room Temperature | [10] |

| Parameter | Condition | Rationale |

| Base | Anhydrous K₂CO₃ or NaH | K₂CO₃ is a mild base suitable for deprotonating the acidic 4-nitrophenol. NaH is a stronger, non-nucleophilic base that ensures complete deprotonation.[11][12] |

| Solvent | Anhydrous Acetonitrile or DMF | Polar aprotic solvents that solvate the cation of the base, leaving the phenoxide anion more nucleophilic, thus accelerating the SN2 reaction. |

| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate without significant decomposition of reactants or products.[1] |

| Alkylating Agent | Primary Alkyl Halide | Minimizes steric hindrance, favoring the SN2 pathway over competing elimination (E2) reactions.[6] |

Trustworthiness: A Self-Validating System

The protocol described is designed to be self-validating through in-process monitoring and final product characterization.

-

Reaction Monitoring: The use of TLC allows for the real-time tracking of the consumption of the limiting reactant (4-nitrophenol) and the formation of the product. This ensures the reaction is driven to completion, maximizing yield.[1]

-

Workup and Purification: The aqueous workup is designed to remove unreacted starting materials and inorganic byproducts. The final purification step, either crystallization or column chromatography, ensures the isolation of the target compound in high purity.

-

Product Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified solid should also be compared to the literature value.

Conclusion

The Williamson ether synthesis provides a robust and efficient pathway for the preparation of this compound. By understanding the underlying SN2 mechanism and carefully controlling the reaction parameters, researchers and drug development professionals can reliably synthesize this valuable intermediate in high yield and purity. The detailed protocol and mechanistic insights provided in this guide serve as a comprehensive resource for the successful execution of this important organic transformation.

References

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Aladdin Scientific. (n.d.). N, N-Dimethyl-2-(4-nitrophenoxy)ethanamine, min 98%, 100 grams. Retrieved from [Link]

-

Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from [Link]

-

ChemHelp ASAP. (2019, July 17). SN2 reaction of alkyl halides [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.

-

PoorMansChemist. (2022, October 8). Diethylamine HCl → Freebase Diethylamine #chemistry #freebase #lsd [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2024, March 17). 11.2: The SN2 Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Jeremy McCallum. (2013, January 26). Williamson Ether Synthesis [Video]. YouTube. [Link]

-

Scribd. (n.d.). Understanding SN2 Reaction Mechanism. Retrieved from [Link]

-

NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]

- 9. calpaclab.com [calpaclab.com]

- 10. N-Methyl-N-(2-(4-nitrophenoxy)ethyl)-2-(4-nitrophenyl)ethanamine | 115287-37-1 [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine

A Senior Application Scientist's Perspective on a Hypothesis-Driven Investigation

Abstract

N,N-dimethyl-2-(4-nitrophenoxy)ethanamine is a synthetic compound with a chemical structure suggestive of potential biological activity.[1][2] While direct studies on its mechanism of action are not extensively documented in current literature, its structural motifs—a nitrophenoxy group and a dimethylaminoethanamine side chain—are present in various pharmacologically active molecules.[3] This guide puts forth a hypothesis-driven framework for the comprehensive investigation of its mechanism of action. We will explore potential biological targets and outline a multi-faceted experimental approach to systematically test these hypotheses. This document is intended for researchers and drug development professionals, providing both the strategic rationale and detailed protocols for elucidating the pharmacological profile of this compound.

Introduction and Molecular Profile

This compound is a small molecule with the molecular formula C10H14N2O3.[2] Its structure features a tertiary amine and a nitroaromatic group, functionalities that can impart significant chemical reactivity and potential for biological interactions. The presence of the dimethylamino group suggests potential interactions with aminergic receptors or transporters, while the nitrophenoxy moiety is a common pharmacophore in various bioactive compounds.[3][4] Given its classification as a potential "protein degrader building block," its role as a chemical intermediate in the synthesis of more complex molecules is also a key consideration.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H14N2O3 | [2] |

| Molecular Weight | 210.23 g/mol | [1] |

| Boiling Point | 326.6°C at 760 mmHg | [1] |

| Flash Point | 151.3°C | [1] |

| Density | 1.154 g/cm³ | [1] |

Postulated Mechanisms of Action and Experimental Validation

Based on the structural characteristics of this compound and the known activities of analogous compounds, we can propose several plausible mechanisms of action. This section will detail these hypotheses and the corresponding experimental workflows to validate them.

Hypothesis 1: G-Protein Coupled Receptor (GPCR) Modulation

The ethanamine side chain is a common feature in many GPCR ligands, including histamine and adrenergic receptor modulators.[5] Structurally related compounds have demonstrated activity as histamine antagonists.[3] Therefore, it is plausible that this compound interacts with one or more GPCRs.

A tiered approach is recommended, starting with broad screening and progressing to more focused characterization.

dot

Caption: Tiered workflow for GPCR target identification and validation.

-

Cell Culture: Culture CHO-K1 cells stably expressing the target GPCR in F-12K Medium supplemented with 10% FBS and appropriate selection antibiotics.

-

Cell Plating: Seed cells in 96-well plates at a density of 20,000 cells/well and incubate for 24 hours.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

-

Assay Procedure:

-

Aspirate media and add 50 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

-

Add 50 µL of the test compound dilutions or reference agonist/antagonist.

-

For antagonist testing, pre-incubate with the test compound for 15 minutes before adding a known agonist at its EC80 concentration.

-

Incubate at 37°C for 30 minutes.

-

-

cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).

-

Data Analysis: Plot the concentration-response data and fit to a four-parameter logistic equation to determine EC50 (for agonists) or IC50 (for antagonists).

Hypothesis 2: Enzyme Inhibition

The phenoxy moiety is present in a class of non-steroidal anti-inflammatory drugs (NSAIDs) that act as cyclooxygenase (COX) inhibitors.[6] Therefore, this compound could potentially inhibit enzymes such as COX-1 and COX-2.

dot

Caption: Workflow for assessing COX enzyme inhibition.

-

Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), fluorometric probe (e.g., ADHP), and test compound.

-

Assay Buffer: Prepare a 100 mM Tris-HCl buffer (pH 8.0) containing 5 µM EDTA.

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO.

-

Assay Procedure (96-well plate format):

-

To each well, add 80 µL of assay buffer, 10 µL of COX-2 enzyme, and 10 µL of the test compound dilution.

-

Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of a solution containing arachidonic acid and the fluorometric probe.

-

Measure the fluorescence intensity at time 0 and after a 10-minute incubation at 37°C (Excitation/Emission ~535/590 nm).

-

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by plotting percent inhibition versus compound concentration.

Hypothesis 3: Interaction with Cytochrome P450 Enzymes

Structurally similar molecules, such as N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE), are known to interact with cytochrome P450 (CYP) isozymes.[3] This suggests that this compound could be a substrate, inhibitor, or inducer of CYP enzymes, which has significant implications for its metabolism and potential drug-drug interactions.

dot

Caption: Workflow for assessing cytochrome P450 interactions.

In Vivo Corroboration and Toxicological Profiling

Positive findings from in vitro studies must be corroborated with in vivo models to establish physiological relevance.

Table 2: Proposed In Vivo Studies

| Study Type | Model | Endpoints | Rationale |

| Pharmacokinetic (PK) Study | Rodent (e.g., Sprague-Dawley rat) | Plasma concentration over time, Cmax, Tmax, AUC, half-life | To understand the absorption, distribution, metabolism, and excretion (ADME) profile. |

| Target Engagement Study | Disease-relevant animal model | Biomarker modulation (e.g., downstream effectors of a confirmed GPCR target) | To confirm that the compound reaches and interacts with its intended target in a living system. |

| Preliminary Toxicology | Rodent | Clinical observations, body weight, basic hematology and clinical chemistry | To assess the general safety profile and identify a maximum tolerated dose (MTD).[1] |

Concluding Remarks

The elucidation of the mechanism of action for a novel compound like this compound requires a systematic, hypothesis-driven approach. By leveraging knowledge from structurally related molecules, we can design a robust experimental plan to probe its interactions with key biological targets such as GPCRs, enzymes, and metabolic pathways. The workflows and protocols outlined in this guide provide a comprehensive framework for researchers to uncover the pharmacological profile of this and other novel chemical entities, ultimately paving the way for potential therapeutic applications.

References

- Google Patents. (2018). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.

-

Ghouri, I. G., & Wadsworth, J. (1970). In vitro actions of NN-dimethyl-2-aminoindane and related compounds. Journal of Pharmacy and Pharmacology, 22(1), 74-75. Retrieved from [Link]

-

Al-Mousawi, S. M., El-Apasery, M. A., & Al-Kandari, H. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Advances, 7(22), 13261-13292. Retrieved from [Link]

-

Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1305. Retrieved from [Link]

-

MOLBASE. (n.d.). This compound|51344-13-9. Retrieved from [Link]

-

PubChem. (n.d.). N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine. Retrieved from [Link]

-

Aladdin Scientific. (n.d.). N, N-Dimethyl-2-(4-nitrophenoxy)ethanamine, min 98%, 100 grams. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethyl-2-(4-nitrophenyl)ethenamine. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethyl-2-(4-Phenoxyphenoxy)ethanamine. Retrieved from [Link]

-

ChemSynthesis. (2025). (E)-N,N-dimethyl-2-(4-nitrophenyl)ethenamine. Retrieved from [Link]

-

PubChem. (n.d.). (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Methyl-2-nitrophenoxy)ethanamine. Retrieved from [Link]

-

Jutel, M., Akdis, M., & Akdis, C. A. (2020). Histamine pharmacology: from Sir Henry Dale to the 21st century. British Journal of Pharmacology, 177(3), 445-447. Retrieved from [Link]

-

PubChem. (n.d.). (2-(2-Aminoethoxy)ethyl)dimethylamine. Retrieved from [Link]

-

Amir, M., Kumar, S., Khan, S. A., & Ali, I. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolytica. European Journal of Medicinal Chemistry, 124, 699-707. Retrieved from [Link]

Sources

- 1. This compound|51344-13-9 - MOLBASE Encyclopedia [m.molbase.com]

- 2. calpaclab.com [calpaclab.com]

- 3. benchchem.com [benchchem.com]

- 4. Recent developments in chemical reactivity of N , N -dimethylenamino ketones as synthons for various heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00683G [pubs.rsc.org]

- 5. Histamine pharmacology: from Sir Henry Dale to the 21st century - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Navigating the Solubility Landscape of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine: A Technical Guide for Researchers

Introduction: Understanding the Critical Role of Solubility in Drug Development

N,N-dimethyl-2-(4-nitrophenoxy)ethanamine, a molecule of significant interest in contemporary research and pharmaceutical development, presents a common yet critical challenge: its interaction with various solvent systems. The solubility of a compound is a fundamental physicochemical property that dictates its behavior in a multitude of applications, from synthetic chemistry and purification to formulation and bioavailability. An in-depth understanding of a compound's solubility profile in different organic solvents is not merely an academic exercise; it is a cornerstone of efficient and successful drug discovery and development. This guide provides a comprehensive technical overview of the solubility of this compound, offering both theoretical frameworks for prediction and practical, validated protocols for experimental determination.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is paramount to predicting its solubility. Key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₃ | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| Density | 1.154 g/cm³ | [2] |

| Appearance | White to light yellow crystalline solid | [2] |

The structure of this compound, featuring a polar nitro group and a tertiary amine, juxtaposed with an aromatic ring and an ether linkage, suggests a nuanced solubility profile. The presence of both polar and non-polar moieties indicates that its solubility will be highly dependent on the specific nature of the solvent.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

In the absence of extensive empirical solubility data, a powerful predictive tool is the Hansen Solubility Parameter (HSP) model.[3] This model is predicated on the principle of "like dissolves like," quantifying this concept by dissecting the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each solvent and solute can be characterized by a unique set of these three parameters, placing it as a point in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the solute is to dissolve in the solvent. The distance (Ra) between a solvent and a solute in Hansen space can be calculated using the following equation:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²

A smaller Ra value indicates a higher affinity between the solute and the solvent.

Hansen Solubility Parameters of Common Organic Solvents

The following table provides the Hansen Solubility Parameters for a range of common organic solvents, which can be used to estimate the solubility of this compound.

| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Toluene | 18.0 | 1.4 | 2.0 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

Data compiled from various sources.[4][5]

The following diagram illustrates the logical workflow for predicting solubility using the Hansen Solubility Parameter approach.

Caption: Workflow for predicting solubility using Hansen Solubility Parameters.

Qualitative Solubility Observations

Based on available information, this compound is reported to be soluble in ethanol, acetone, and chloroform.[2] This aligns with the theoretical understanding of its structure, as these solvents possess a balance of polarity and non-polar character that can effectively solvate the different moieties of the molecule.

Experimental Determination of Solubility: A Self-Validating Protocol

While theoretical predictions are valuable for initial screening, empirical determination of solubility remains the gold standard. The shake-flask method is a robust and widely accepted technique for measuring the equilibrium solubility of a compound.[8] The following protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Protocol 1: Equilibrium Solubility Determination by the Shake-Flask Method with UV-Vis Spectrophotometric Analysis

This protocol is suitable for compounds that possess a chromophore, allowing for quantification using UV-Vis spectroscopy.

1. Preparation of Saturated Solutions: a. Accurately weigh an excess amount of this compound into a series of glass vials. The excess solid should be visually apparent. b. To each vial, add a known volume of the desired organic solvent. c. Seal the vials tightly to prevent solvent evaporation. d. Place the vials in a constant temperature shaker or rotator (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study is recommended to determine the time to reach equilibrium.

2. Sample Preparation and Analysis: a. After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particles. c. Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer. d. Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound. The λmax should be predetermined by scanning a dilute solution of the compound.

3. Quantification: a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Measure the absorbance of each standard solution at the λmax. c. Construct a calibration curve by plotting absorbance versus concentration. d. Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility of the compound in the solvent.

The following diagram outlines the experimental workflow for the shake-flask method.

Caption: Experimental workflow for the shake-flask solubility determination.

Protocol 2: Equilibrium Solubility Determination by the Shake-Flask Method with High-Performance Liquid Chromatography (HPLC) Analysis

For compounds with weak or no UV absorbance, or for complex matrices, HPLC offers a more specific and sensitive method of quantification.

1. Preparation of Saturated Solutions: a. Follow steps 1a-1d from Protocol 1.

2. Sample Preparation and Analysis: a. Follow steps 2a and 2b from Protocol 1. b. Dilute the filtered supernatant with the mobile phase to a concentration suitable for HPLC analysis. c. Inject a known volume of the diluted sample into the HPLC system. d. Record the peak area of the analyte.

3. Quantification: a. Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. b. Inject the same volume of each standard solution into the HPLC system and record the corresponding peak areas. c. Construct a calibration curve by plotting peak area versus concentration. d. Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility of the compound in the solvent.

Conclusion: A Practical Approach to Understanding Solubility

While a comprehensive, pre-existing database of quantitative solubility data for this compound in a wide array of organic solvents remains to be fully established in the public domain, this guide provides researchers, scientists, and drug development professionals with a robust framework for both predicting and empirically determining this critical parameter. By leveraging the predictive power of Hansen Solubility Parameters and employing the meticulously detailed experimental protocols provided, a thorough understanding of the solubility profile of this compound can be achieved. This knowledge is indispensable for advancing research and development efforts, ensuring the informed selection of solvent systems for synthesis, purification, formulation, and ultimately, the successful progression of this promising compound through the development pipeline.

References

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.

- Hansen, C. M. (2007). Hansen solubility parameters: A user's handbook. CRC press.

- Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. (2021). Polymers, 13(16), 2748.

- Hansen Solubility Parameters (HSP)

- Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test.

- Consideration of Hansen solubility parameters. Part 1. (n.d.).

- Estimating Hansen solubility parameters of organic pigments by group contribution methods. (n.d.).

- List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022).

- Designer Solvent Blends - Hansen Solubility Parameters. (n.d.).

- HSP for Beginners - Hansen Solubility Parameters. (n.d.).

- This compound|51344-13-9 - MOLBASE Encyclopedia. (n.d.).

- N, N-Dimethyl-2-(4-nitrophenoxy)ethanamine, min 98%, 100 grams. (n.d.).

- 51344-13-9 this compound AKSci V6320. (n.d.).

- 51344-13-9|this compound - BLDpharm. (n.d.).

- Hansen solubility parameters. (2022).

- This compound | 51344-13-9. (n.d.).

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- HSP Basics | Practical Solubility Science - Prof Steven Abbott. (n.d.).

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. m.molbase.com [m.molbase.com]

- 3. specialchem.com [specialchem.com]

- 4. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. kinampark.com [kinampark.com]

- 7. mdpi.com [mdpi.com]

- 8. (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine | C16H18N2O3 | CID 72942022 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine

This guide provides a comprehensive overview of the safety and handling precautions for N,N-dimethyl-2-(4-nitrophenoxy)ethanamine (CAS No. 51344-13-9). It is intended for researchers, scientists, and professionals in drug development who may work with this compound. The information herein is synthesized from available safety data and knowledge of related chemical classes to ensure a thorough understanding of the potential hazards and mitigation strategies.

Understanding the Hazard Profile

This compound is a bifunctional molecule containing both a tertiary amine and a nitroaromatic group. This unique structure necessitates a careful consideration of its reactivity and toxicity. While specific toxicological data for this compound is limited, the known hazards of its constituent functional groups provide a strong basis for a conservative approach to its handling. The primary hazards are associated with its potential for harm if swallowed, inhaled, or absorbed through the skin.[1][2]

The nitroaromatic moiety is a well-known toxophore. Aromatic nitro compounds can be absorbed through the skin and may cause a range of toxic effects.[3] The tertiary amine group can also present hazards, as amines can be corrosive or irritating to the skin and respiratory tract.

GHS Classification and Hazard Statements

Based on available data, this compound is classified as follows:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.

-

Acute Toxicity, Dermal (Category 4) , H312: Harmful in contact with skin.

-

Acute Toxicity, Inhalation (Category 4) , H332: Harmful if inhaled.

-

Skin Irritation (Category 2) , H315: Causes skin irritation.

-

Eye Irritation (Category 2A) , H319: Causes serious eye irritation.

-

Specific target organ toxicity — single exposure (Category 3) , Respiratory system, H335: May cause respiratory irritation.

Prudent Laboratory Practices and Exposure Controls

Given the potential hazards, a multi-layered approach to exposure control is essential. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood.[1] All manipulations of the solid or solutions, including weighing, transferring, and preparing solutions, should be conducted within a fume hood to minimize the risk of inhalation.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing skin and eye contact.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a risk of splashing.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the compound.

-

Skin and Body Protection: A laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron is recommended.

-

Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to ensuring a safe laboratory environment.

Handling

-

Avoid Dust Formation: When handling the solid material, care should be taken to avoid the generation of dust.

-

Use in a Well-Ventilated Area: All work with this compound must be performed in a chemical fume hood.[1]

-

Prevent Contact: Avoid all direct contact with the substance. Do not breathe dust or vapors.

-

Hygiene: Wash hands thoroughly after handling.[1]

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[4]

-

Incompatibilities: Store away from strong oxidizing agents.[1]

-

Conditions to Avoid: Avoid exposure to heat, flames, and sparks.[1]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Personnel Exposure

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

For a minor spill, trained personnel wearing appropriate PPE can follow these steps:

-

Evacuate and Alert: Evacuate the immediate area and alert others nearby.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain the Spill: Use an inert absorbent material like vermiculite, sand, or earth to contain the spill.

-

Collect the Material: Carefully sweep up the absorbed material and place it into a suitable, closed container for disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.

-

Waste Disposal: Dispose of the contaminated waste as hazardous material in accordance with local, state, and federal regulations.

For large spills, evacuate the area and contact the institution's emergency response team.

Spill Response Workflow

Caption: Workflow for responding to a chemical spill.

Toxicological and Ecological Considerations

Toxicological Information

Ecological Information

Specific data on the environmental fate and ecotoxicity of this compound is lacking. However, aromatic amines and nitroaromatic compounds are recognized as classes of environmental pollutants.[5][6] They can be persistent in the environment and toxic to aquatic life.[7] Therefore, releases to the environment must be strictly avoided. All waste containing this compound should be treated as hazardous chemical waste.

Hierarchy of Controls

A systematic approach to managing the risks associated with this compound involves implementing a hierarchy of controls, from most to least effective.

Hierarchy of Hazard Controls

Caption: The hierarchy of controls for minimizing chemical exposure.

In the context of research and development, elimination or substitution may not always be feasible. Therefore, a strong emphasis is placed on robust engineering controls, strict administrative procedures, and the consistent and correct use of personal protective equipment.

Conclusion

This compound is a compound that requires careful handling due to its potential hazards. While comprehensive toxicological data is not available, the known risks associated with its chemical structure warrant a cautious and well-informed approach to its use in the laboratory. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can work safely with this compound and minimize their risk of exposure.

References

-

PubChem. (n.d.). N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethyl-2-(4-nitrophenyl)ethenamine. National Center for Biotechnology Information. Retrieved from [Link]

-

MOLBASE. (n.d.). This compound | 51344-13-9. Retrieved from [Link]

- Ferraz, E. R. A., de Oliveira, G. A. R., & de Oliveira, D. P. (2012). The impact of aromatic amines on the environment: risks and damages. Journal of Environmental & Analytical Toxicology, 2(5).

-

Florida State University. (n.d.). Chemical Spills. Emergency Management. Retrieved from [Link]

-

International Labour Organization. (2011). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

-

Princeton University. (n.d.). Chemical Spill Procedures. Environmental Health and Safety. Retrieved from [Link]

- Tandjaoui, N., et al. (2024).

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

University of Toronto. (n.d.). Chemical Spill Procedures. Environmental Health & Safety. Retrieved from [Link]

- Lichtfouse, E. (Ed.). (2016).

-

OSHA Outreach Courses. (2024). Chemical Spill Emergency? Follow These Crucial Steps. Retrieved from [Link]

- Urben, P. G. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(4), 237-241.

-

New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Environmental Health Safety & Risk Management. Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound|51344-13-9 - MOLBASE Encyclopedia [m.molbase.com]

- 3. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. govinfo.gov [govinfo.gov]

- 5. The impact of aromatic amines on the environment: risks and damages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

A Senior Application Scientist's Guide to N,N-dimethyl-2-(4-nitrophenoxy)ethanamine: A Versatile Building Block for Linker Synthesis in Targeted Protein Degradation

Abstract

The field of Targeted Protein Degradation (TPD) has introduced a paradigm shift in therapeutics, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of the most prominent TPD modality, Proteolysis Targeting Chimeras (PROTACs), lies the linker—a component whose length, composition, and chemical character are critical determinants of a degrader's efficacy and drug-like properties.[1][2] The empirical and often arduous process of linker optimization necessitates a robust toolbox of chemical building blocks that enable rapid and reliable synthesis of diverse linker architectures.[3][] This guide provides an in-depth technical overview of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine, a highly valuable building block for installing a terminal, polar N,N-dimethylethoxy moiety into PROTAC linkers. We will explore its core chemistry, provide field-tested experimental protocols for its application, and discuss the functional impact of the resulting chemical fragment on the final PROTAC molecule.

The Central Role of the Linker in PROTAC Design

PROTACs are heterobifunctional molecules comprising a "warhead" that binds a protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][5] The linker is not merely a passive spacer; it actively modulates the physicochemical properties of the entire molecule and is instrumental in forming a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[1][6] The composition of the linker dictates crucial parameters such as:

-

Solubility and Permeability: Balancing these properties is a formidable challenge for PROTACs, which often sit outside traditional "rule-of-five" chemical space.[7][8]

-

Ternary Complex Geometry: The linker's length and rigidity control the spatial orientation of the POI and E3 ligase, which is essential for efficient ubiquitin transfer.[2]

-

Metabolic Stability: Linkers composed of alkyl and ether chains can be susceptible to oxidative metabolism.[6]

Therefore, the ability to rapidly synthesize a library of PROTACs with diverse linkers is paramount for successful drug discovery campaigns.[1][] This requires access to versatile building blocks that react under predictable and reliable conditions.

Core Chemistry of this compound

This compound serves as an efficient reagent for introducing a flexible, polar terminus onto a molecule of interest. Its utility is rooted in the principles of Nucleophilic Aromatic Substitution (SNAr).

Physicochemical Profile

A clear understanding of a building block's fundamental properties is the first step in its effective application.

| Property | Value | Source |

| CAS Number | 51344-13-9 | [9] |

| Molecular Formula | C₁₀H₁₄N₂O₃ | [9][10] |

| Molecular Weight | 210.23 g/mol | [9][10] |

| Appearance | Varies (typically a solid) | |

| Density | ~1.154 g/cm³ | [10] |

| Boiling Point | ~326.6 °C at 760 mmHg | [10] |

| Product Family | Protein Degrader Building Blocks | [9] |

The SNAr Reaction Engine: An Activated System for C-O Bond Formation

The reactivity of this building block is driven by the 4-nitrophenoxy group. In a typical Nucleophilic Aromatic Substitution reaction, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group.[11][12] The process is generally unfavorable for simple aryl halides or ethers. However, the presence of a strong electron-withdrawing group (EWG), such as a nitro group (NO₂), positioned ortho or para to the leaving group, dramatically activates the ring for nucleophilic attack.[11][13]

The mechanism proceeds via a two-step addition-elimination pathway:

-

Nucleophilic Attack: A nucleophile (e.g., a primary amine, secondary amine, or alkoxide on the warhead or E3-ligand scaffold) attacks the ipso-carbon—the carbon atom bearing the ether linkage. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[14]

-

Formation of the Meisenheimer Complex: This attack forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[11][13] The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the para-nitro group, which provides significant stabilization.[12]

-

Elimination and Rearomatization: The complex rapidly collapses, ejecting the 4-nitrophenoxide anion—a very stable leaving group—and restoring the aromaticity of the ring, now functionalized with the desired moiety.[11]

This reliable and well-understood mechanism makes this compound a predictable and efficient synthetic partner.

Caption: SNAr mechanism for linker conjugation.

Practical Application in PROTAC Synthesis

The true value of a building block lies in its practical utility. The following section outlines a robust, self-validating workflow for employing this compound in a laboratory setting.

General Experimental Workflow

The process is a straightforward conjugation followed by purification and analysis. The causality is clear: the reaction is designed for high conversion, the purification removes byproducts and unreacted starting materials, and the analysis provides definitive confirmation of the desired outcome.

Caption: Standard workflow for SNAr conjugation.

Detailed Experimental Protocol: Conjugation to a Primary Amine

This protocol describes a representative reaction to conjugate the building block to a substrate containing a primary amine (Substrate-NH₂).

Materials:

-

Substrate-NH₂ (1.0 eq)

-

This compound (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction vial with stir bar, nitrogen atmosphere

Methodology:

-

Preparation: To a clean, dry reaction vial under a nitrogen atmosphere, add Substrate-NH₂ (e.g., 0.1 mmol, 1.0 eq).

-

Dissolution: Dissolve the substrate in anhydrous DMSO (e.g., 1 mL). Causality: DMSO is an excellent polar aprotic solvent for SNAr reactions, solubilizing the reagents and promoting the formation of the charged Meisenheimer complex.[15]

-

Reagent Addition: Add this compound (0.11 mmol, 1.1 eq) to the solution.

-

Base Addition: Add DIPEA (0.3 mmol, 3.0 eq). Causality: DIPEA is a non-nucleophilic base that scavenges the proton from the amine (if it is a salt) or facilitates the reaction environment without competing in the SNAr reaction.

-

Reaction: Seal the vial and heat the reaction mixture to 80 °C. Stir vigorously.

-

Monitoring: After 2 hours, cool the reaction to room temperature, withdraw a small aliquot, dilute it significantly with acetonitrile, and analyze by LC-MS. Check for the consumption of starting material and the appearance of the desired product mass. Continue heating if the reaction is incomplete, monitoring every 2-4 hours. The reaction is typically complete within 16 hours.

-

Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) followed by brine (1 x 10 mL). Causality: This aqueous workup removes the water-soluble DMSO, excess base, and the 4-nitrophenol byproduct.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude residue by reverse-phase preparative HPLC or silica gel chromatography to yield the final product.

Post-Conjugation Analysis and Characterization

A protocol is only trustworthy if it is self-validating. Rigorous analytical chemistry is non-negotiable to confirm the identity and purity of the synthesized molecule.[16]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for initial validation. It provides two critical pieces of information simultaneously:

-

Purity: The LC chromatogram (typically UV) will show the percentage of the desired product relative to any impurities.

-

Mass Confirmation: The mass spectrometer provides the mass-to-charge ratio (m/z) of the product. This must match the calculated theoretical mass for the expected structure.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While LC-MS confirms "what it is," ¹H and ¹³C NMR confirm "how it's put together."[16] NMR provides definitive structural proof by showing the chemical environment of each proton and carbon, confirming that the conjugation occurred at the intended site.

Table 2: Sample Analytical Data for a Hypothetical Conjugation (Assuming a Substrate-NH₂ with MW = 450.5 g/mol )

| Analysis | Expected Result | Purpose |

| LC Purity | >95% (by UV at 254 nm) | Assess purity for downstream assays. |

| MS (ESI+) | Calculated [M+H]⁺: 552.3 (C₃₀H₃₈N₅O₄) Observed [M+H]⁺: 552.3 | Confirm covalent bond formation. |

| ¹H NMR | Appearance of a singlet at ~2.2-2.3 ppm (6H, -N(CH₃)₂) and triplets corresponding to the -O-CH₂-CH₂-N- protons. | Provide unequivocal structural validation. |

Functional Impact of the Incorporated Moiety

Incorporating the -O-CH₂-CH₂-N(CH₃)₂ fragment via this building block has significant, predictable consequences for the resulting PROTAC's properties.

-

Solubility: The tertiary amine has a pKa that typically allows for protonation at physiological pH. This positive charge can significantly enhance the aqueous solubility of an otherwise greasy PROTAC molecule, which is often a critical hurdle in development.

-

Permeability: The role of tertiary amines in cell permeability is complex and context-dependent.[17] While adding charge can be detrimental, the flexibility of the ethyl chain and the nature of the amine can sometimes facilitate the adoption of "chameleonic" conformations.[7] These folded states can mask polar groups via intramolecular hydrogen bonds in the nonpolar lipid bilayer, improving passive diffusion.[8] However, tertiary amines can also be substrates for efflux transporters, presenting a potential liability.[8]

-

Linker Vector and Flexibility: This building block introduces an ether-alkyl chain, which is a common and effective motif in PROTAC linkers.[1] It provides a balance of flexibility and defined length, allowing the warhead and anchor to orient themselves productively within the ternary complex.

Conclusion

This compound is more than just a chemical; it is a strategic tool for the rational design of protein degraders. Its value proposition is threefold:

-

Reliable Chemistry: It operates via the robust and predictable SNAr mechanism, ensuring high success rates in synthesis.

-

Strategic Functionalization: It installs a terminal N,N-dimethylethoxy group, a common and useful moiety for modulating the physicochemical properties of large molecules like PROTACs.

-

Efficiency: Its high reactivity allows for straightforward conjugation, accelerating the design-make-test-analyze cycles that are fundamental to linker optimization and modern drug discovery.

By understanding the core chemistry, applying robust protocols, and appreciating the functional consequences of its use, researchers can effectively leverage this building block to accelerate the development of novel and effective targeted protein degraders.

References

-

R, Troup. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. [Link]

-

G, Mares. A., et al. (2022). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. ACS medicinal chemistry letters. [Link]

-

S, Abboud. S., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry. [Link]

-

R, Troup. I., et al. (2020). Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate. [Link]

-

Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. [Link]

-

M, Maple. H., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of medicinal chemistry. [Link]

-

S, Donovan. K., et al. (2022). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. ResearchGate. [Link]

-

MOLBASE. (n.d.). This compound | 51344-13-9. MOLBASE Encyclopedia. [Link]

-

Charnwood Discovery. (n.d.). PROTAC Services | PROTAC Protein Degraders. Charnwood Discovery. [Link]

-

M, Maple. H., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. [Link]

-

A, Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. (2022). Semantic Scholar. [Link]

-

Chemical Synthesis Database. (n.d.). N,N-diethyl-2-(4-nitrophenoxy)ethanamine. Chemical Synthesis Database. [Link]

-

ChemSynthesis. (n.d.). (E)-N,N-dimethyl-2-(4-nitrophenyl)ethenamine. ChemSynthesis. [Link]

-

P, Clarke. L., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. [Link]

-

A, Shishkova. M., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

-

Oakwood Chemical. (n.d.). N, N-Dimethyl-2-(4-nitrophenoxy)ethanamine, min 98%, 100 grams. Oakwood Chemical. [Link]

-

C, Tiznado-García. F., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. ResearchGate. [Link]

-

R, Troup. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]

-

G, Schmalz. H., et al. (2018). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Organic & Biomolecular Chemistry. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). SNAr Reaction in Other Common Molecular Solvents. ACS GCI Pharmaceutical Roundtable Solvent Selection Guide. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

A, Kirby. J., et al. (1970). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the Chemical Society B: Physical Organic. [Link]

-

R, Troup. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]

-

M, Mąkosza., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. [Link]

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Linkers for Linkerology - Enamine [enamine.net]

- 5. charnwooddiscovery.com [charnwooddiscovery.com]

- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. calpaclab.com [calpaclab.com]

- 10. m.molbase.com [m.molbase.com]

- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]

- 16. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

The Strategic Integration of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine in PROTAC Linker Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract